Ritonavir-d8

Bioanalysis Pharmacokinetics LC-MS/MS

Select Ritonavir-d8 as your quantitative internal standard for LC-MS/MS bioanalysis. Unlike unlabeled Ritonavir, which co-elutes and shares mass transitions with the target analyte, this eight-deuterium analog provides a distinct mass shift for independent, interference-free quantification. This precision is critical for robust bioequivalence, tissue distribution, and therapeutic drug monitoring data. Alternative deuterated forms (e.g., d6) introduce different mass shifts and isotopic purity profiles that can compromise calibration linearity in methods optimized for the d8 mass tag. For method-validated accuracy, choose the d8 standard.

Molecular Formula C37H48N6O5S2
Molecular Weight 729.0 g/mol
Cat. No. B12373750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitonavir-d8
Molecular FormulaC37H48N6O5S2
Molecular Weight729.0 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
InChIInChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33+/m0/s1/i1D3,2D3,24D,33D
InChIKeyNCDNCNXCDXHOMX-CVSIOXHYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ritonavir-d8: A Deuterated Stable Isotope-Labeled Internal Standard for Precise Quantification of Ritonavir in Bioanalytical Workflows


Ritonavir-d8 is a deuterium-labeled analog of the HIV protease inhibitor Ritonavir, wherein eight hydrogen atoms are replaced by deuterium . It serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling accurate and precise measurement of unlabeled Ritonavir in complex biological matrices such as plasma, tissue homogenates, and other research samples .

Why Generic Substitution of Ritonavir-d8 in Analytical Workflows is Inadvisable


Generic substitution of Ritonavir-d8 with alternative internal standards or unlabeled Ritonavir is inadvisable due to fundamental differences in analytical performance. Unlabeled Ritonavir cannot serve as an internal standard because it co-elutes and shares the same mass transitions as the target analyte, precluding independent quantification [1]. Alternative deuterated analogs, such as Ritonavir-d6, differ in the number of deuterium atoms, leading to distinct mass shifts and potentially different isotopic purity profiles, which can affect calibration linearity and accuracy in methods optimized for a specific mass shift .

Product-Specific Quantitative Evidence for Ritonavir-d8 as a Superior Internal Standard


Quantification of Ritonavir in Human Plasma Using Ritonavir-d8 as Internal Standard

In a validated UPLC-ESI-MS/MS method for the simultaneous determination of lopinavir and ritonavir in human plasma, Ritonavir-d8 was used as the internal standard. The method demonstrated a linear dynamic range for ritonavir of 2.9–1452 ng/mL using 0.1 mL human plasma [1].

Bioanalysis Pharmacokinetics LC-MS/MS

Measurement of Ritonavir in Rat Liver Tissue Using Ritonavir-d6 as Internal Standard

A UPLC-MS/MS method was validated for the quantification of ritonavir in rat liver tissue using Ritonavir-d6 as the internal standard. The method showed linearity from 5 to 10,000 pg on column for ritonavir [1].

Tissue Distribution Pharmacokinetics LC-MS/MS

Simultaneous Quantification of Nirmatrelvir and Ritonavir in Human Plasma for COVID-19 Studies

A method for the simultaneous quantification of nirmatrelvir and ritonavir in human plasma from patients treated for COVID-19 used Ritonavir-d6 as the internal standard [1].

Therapeutic Drug Monitoring COVID-19 LC-MS/MS

Optimal Research and Industrial Application Scenarios for Ritonavir-d8


Bioequivalence and Pharmacokinetic Studies

Ritonavir-d8 is ideally suited as an internal standard in LC-MS/MS methods for the quantification of ritonavir in human plasma samples during bioequivalence and pharmacokinetic studies [1]. Its use ensures accurate and precise measurement of drug concentrations over time, which is critical for establishing bioequivalence between generic and reference formulations.

Tissue Distribution and Preclinical Pharmacokinetics

In preclinical research, Ritonavir-d8 can be employed to accurately quantify ritonavir concentrations in tissue homogenates, such as liver, to support tissue distribution studies and pharmacokinetic/pharmacodynamic modeling [2].

Therapeutic Drug Monitoring (TDM) and Clinical Research

Ritonavir-d8 is valuable in TDM assays for quantifying ritonavir in patient plasma, particularly in the context of HIV treatment and emerging therapies like COVID-19 [3]. It helps ensure that drug levels remain within the therapeutic window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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